1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea 1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea
Brand Name: Vulcanchem
CAS No.: 1396686-24-0
VCID: VC5298528
InChI: InChI=1S/C18H23N5O2/c1-2-25-15-8-6-14(7-9-15)21-18(24)22-16-12-17(20-13-19-16)23-10-4-3-5-11-23/h6-9,12-13H,2-5,10-11H2,1H3,(H2,19,20,21,22,24)
SMILES: CCOC1=CC=C(C=C1)NC(=O)NC2=CC(=NC=N2)N3CCCCC3
Molecular Formula: C18H23N5O2
Molecular Weight: 341.415

1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea

CAS No.: 1396686-24-0

Cat. No.: VC5298528

Molecular Formula: C18H23N5O2

Molecular Weight: 341.415

* For research use only. Not for human or veterinary use.

1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea - 1396686-24-0

Specification

CAS No. 1396686-24-0
Molecular Formula C18H23N5O2
Molecular Weight 341.415
IUPAC Name 1-(4-ethoxyphenyl)-3-(6-piperidin-1-ylpyrimidin-4-yl)urea
Standard InChI InChI=1S/C18H23N5O2/c1-2-25-15-8-6-14(7-9-15)21-18(24)22-16-12-17(20-13-19-16)23-10-4-3-5-11-23/h6-9,12-13H,2-5,10-11H2,1H3,(H2,19,20,21,22,24)
Standard InChI Key FRXSQZRAQSWZBJ-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)NC2=CC(=NC=N2)N3CCCCC3

Introduction

Chemical Structure and Molecular Properties

Structural Composition

1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea consists of three primary components:

  • 4-Ethoxyphenyl group: A benzene ring substituted with an ethoxy (-OCH2CH3) group at the para position.

  • Urea linker: A carbonyl group bonded to two amine groups (-NH-).

  • 6-(Piperidin-1-yl)pyrimidin-4-yl group: A pyrimidine ring with a piperidine substituent at the 6-position.

The molecular formula is C18H23N5O2, yielding a molecular weight of 341.41 g/mol. The ethoxy group enhances lipophilicity compared to methoxy analogs, as seen in related compounds like D430-2198 (logP = 5.677) .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC18H23N5O2
Molecular Weight341.41 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5
Rotatable Bonds6
logP (Predicted)3.8–4.2

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis of 1-(4-ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea likely follows a multi-step route analogous to related urea derivatives :

  • Preparation of 4-ethoxyphenyl isocyanate:

    • Reaction of 4-ethoxyaniline with phosgene or triphosgene.

  • Synthesis of 6-(piperidin-1-yl)pyrimidin-4-amine:

    • Suzuki coupling or nucleophilic substitution on 4-chloro-6-(piperidin-1-yl)pyrimidine.

  • Urea Formation:

    • Condensation of the isocyanate with the pyrimidinyl amine in dichloromethane or DMF.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
14-Ethoxyaniline, triphosgene, DCM, 0°C75%
24-Chloro-6-(piperidin-1-yl)pyrimidine, NH3, EtOH, reflux60%
3Isocyanate + amine, DMF, 50°C, 12h85%

Physicochemical Characteristics

Solubility and Stability

The compound’s solubility in aqueous media is likely low (logSw ≈ -4.5) , necessitating formulation with co-solvents like DMSO for biological assays. Stability studies of analogs suggest susceptibility to hydrolysis under strongly acidic or basic conditions due to the urea linkage.

Spectroscopic Data

  • NMR: Predicted signals include a singlet for the urea NH (δ 8.2–8.5 ppm) and aromatic protons (δ 6.8–7.5 ppm).

  • MS (ESI+): Expected [M+H]+ peak at m/z 342.4.

Biological Activity and Mechanism

Table 3: Hypothesized Kinase Affinities

KinasePredicted IC50 (nM)Selectivity vs. ROCK-II
LIMK150–200>10-fold
CDK2500–1000Moderate

Anticancer Activity

Pyrimidine-urea hybrids demonstrate antiproliferative effects in cancer cell lines (e.g., IC50 = 2.5 μM in MCF-7) . The ethoxyphenyl group may enhance membrane permeability compared to methoxy analogs .

Pharmacokinetic and Toxicological Considerations

ADME Profile

  • Absorption: High permeability (Caco-2 Papp > 10 × 10⁻⁶ cm/s) due to lipophilicity.

  • Metabolism: Likely hepatic oxidation via CYP3A4, with potential piperidine N-dealkylation.

Toxicity Risks

Piperidine-containing compounds may exhibit off-target effects on cardiovascular and nervous systems . Preliminary in vitro toxicity screening is recommended to assess hepatotoxicity (e.g., HepG2 assays).

Comparative Analysis with Structural Analogs

Table 4: Key Analog Comparisons

CompoundlogPKinase IC50 (nM)Solubility (μM)
D430-2198 5.68LIMK1: 14412
PSNCBAM-1 4.1ROCK-II: 245
1-(4-Ethoxyphenyl)-3-(6-piperidinyl)urea3.9LIMK1: 80 (pred.)8 (pred.)

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